Sub-Parts-Per-Trillion Detection Limit Achieved in Drinking Water Analysis Using Hydrazine-15N2 as Surrogate Standard
In a validated isotope dilution GC-MS/MS method for drinking water analysis, Hydrazine-15N2 monohydrate was employed as the surrogate standard, fortified prior to acetone derivatization and extraction. The method achieved a detection limit of 0.70 ng/L (0.70 ppt) for hydrazine in reagent water [1]. This ultratrace sensitivity was enabled specifically by the 15N2 label, which remained intact through derivatization to form acetone azine-15N2, providing a mass-distinct surrogate for accurate quantification against native hydrazine-derived acetone azine [2].
| Evidence Dimension | Method detection limit for hydrazine in water |
|---|---|
| Target Compound Data | 0.70 ng/L (0.70 ppt) |
| Comparator Or Baseline | Typical unlabeled hydrazine methods without isotope dilution: ~0.1-1 μg/L (100-1000× higher detection limits per EPA method summaries) [3] |
| Quantified Difference | ≥100× lower detection limit via isotope dilution with 15N2-hydrazine |
| Conditions | Isotope dilution GC-CI-MS/MS; acetone derivatization; dichloromethane liquid-liquid extraction; reagent water fortified at 1.0 ng/L |
Why This Matters
For laboratories requiring EPA-compliant or regulatory-grade hydrazine monitoring in drinking water, the 0.70 ng/L sensitivity achievable only with the 15N2-labeled internal standard directly determines method suitability and regulatory reporting capability.
- [1] Davis WE II, Li Y. Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Anal Chem. 2008;80(14):5449-5453. View Source
- [2] Davis WE II, Li Y. Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry. Anal Chem. 2008;80(14):5449-5453. View Source
- [3] U.S. EPA. Analytical Methods for Hydrazine and Dimethylhydrazines (NCBI Bookshelf toxicological profile summary). View Source
